(1,2,3,4,5,6,7,8,9,10,11,12-13C12)dodecanedioic acid
Overview
Description
(1,2,3,4,5,6,7,8,9,10,11,12-13C12)dodecanedioic acid is a labeled form of dodecanedioic acid, where all twelve carbon atoms are replaced with the carbon-13 isotope. This compound is a dicarboxylic acid with the molecular formula C12H22O4. It is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways and other biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4,5,6,7,8,9,10,11,12-13C12)dodecanedioic acid typically involves the carboxylation of a suitable precursor, such as a dodecane derivative, using carbon-13 labeled carbon dioxide. The reaction conditions often include the use of a strong base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide (DMSO), to facilitate the carboxylation process.
Industrial Production Methods
Industrial production of this compound may involve the large-scale synthesis of the precursor followed by isotopic labeling. The process requires stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired isotopic purity.
Chemical Reactions Analysis
Types of Reactions
(1,2,3,4,5,6,7,8,9,10,11,12-13C12)dodecanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The carboxylic acid groups can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Esterification reactions often use alcohols in the presence of acid catalysts, while amidation reactions use amines and coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces primary alcohols.
Substitution: Produces esters or amides.
Scientific Research Applications
(1,2,3,4,5,6,7,8,9,10,11,12-13C12)dodecanedioic acid is used in various scientific research fields:
Chemistry: Used as a tracer in studies of chemical reactions and mechanisms.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the production of high-performance polymers and resins due to its dicarboxylic acid structure.
Mechanism of Action
The mechanism of action of (1,2,3,4,5,6,7,8,9,10,11,12-13C12)dodecanedioic acid involves its incorporation into metabolic pathways where it can be traced using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. The labeled carbon atoms allow for precise tracking of the compound’s transformation and interaction with various molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Dodecanedioic acid: The non-labeled form of the compound.
Sebacic acid: Another dicarboxylic acid with a similar structure but shorter carbon chain.
Adipic acid: A six-carbon dicarboxylic acid used in similar applications.
Uniqueness
The uniqueness of (1,2,3,4,5,6,7,8,9,10,11,12-13C12)dodecanedioic acid lies in its isotopic labeling, which provides a powerful tool for tracing and studying complex biochemical processes. This makes it particularly valuable in research applications where precise tracking of carbon atoms is essential.
Properties
IUPAC Name |
(1,2,3,4,5,6,7,8,9,10,11,12-13C12)dodecanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-10H2,(H,13,14)(H,15,16)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVIDDXQYHWJXFK-WCGVKTIYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O)[13CH2][13CH2][13CH2][13CH2][13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745931 | |
Record name | (~13~C_12_)Dodecanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173019-20-9 | |
Record name | (~13~C_12_)Dodecanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173019-20-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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